2-(3-methylphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Description
This compound is an acetamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted at the 7-position with a propane-1-sulfonyl group and an N-linked 2-(3-methylphenyl)acetyl moiety. Its molecular formula is C21H24N2O3S (calculated from ’s analog BF22084, adjusting for substituent differences).
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-3-12-27(25,26)23-11-5-8-18-9-10-19(15-20(18)23)22-21(24)14-17-7-4-6-16(2)13-17/h4,6-7,9-10,13,15H,3,5,8,11-12,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXLVTXSWUZUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-methylphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide, with the chemical formula C21H26N2O3S and CAS number 946213-60-1, is a compound that has garnered interest in various biological research contexts. This article aims to summarize the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Weight : 386.5 g/mol
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 4
- XLogP3 : 3.5
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Study A : A derivative of this compound was tested against various bacterial strains and showed a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, indicating potential effectiveness against resistant bacterial strains .
Anticancer Properties
Research has also explored the anticancer potential of this compound:
- Case Study B : In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 25 µM. The mechanism was suggested to involve apoptosis induction through the activation of caspase pathways .
Neuroprotective Effects
The neuroprotective effects of related compounds have been investigated:
- Study C : In animal models of neurodegeneration, administration of related tetrahydroquinoline derivatives resulted in reduced neuronal death and improved cognitive function as measured by behavioral tests .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways that promote cell survival and proliferation.
- Modulation of Gene Expression : It has been suggested that this compound can alter the expression levels of genes associated with apoptosis and cell cycle regulation.
Research Findings Summary Table
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Acetamide Side Chain
Compound A : N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(thiophen-2-yl)acetamide ()
- Structural Difference : Replaces 3-methylphenyl with thiophen-2-yl.
- Electronic Effects: Thiophene’s electron-rich nature may alter hydrogen-bonding interactions compared to the methylphenyl group.
Compound B : 2-(3-methoxyphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (BF22084, )
- Structural Differences: Substituent: 3-methoxyphenoxy vs. 3-methylphenyl. Position: Tetrahydroquinolin-6-yl vs. 7-yl.
- Impact :
Core Structure Modifications
Compound C : N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide ()
- Structural Differences: Core: Tetrahydroisoquinoline vs. tetrahydroquinoline. Substituents: Multiple methoxy and piperidinyl-ethoxy groups.
- Impact: Receptor Selectivity: The tetrahydroisoquinoline scaffold is associated with orexin receptor antagonism, suggesting the tetrahydroquinoline core may target distinct pathways.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on BF22084’s formula (C21H26N2O5S = 418.51) adjusted for substituent differences.
Research Findings and Implications
- Sulfonyl Group Stability : The propane-1-sulfonyl group (common in ) is less metabolically labile than oxetane or tetrahydrofuran-linked sulfonamides (), suggesting improved in vivo stability .
- Positional Effects : The 7-yl substitution in the target compound may offer steric advantages over 6-yl analogs () in binding to planar active sites .
- Substituent Trade-offs: While 3-methylphenyl enhances lipophilicity, thiophene () or methoxy () groups may improve solubility for intravenous formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
